molecular formula C9H18 B084754 cis-4-Nonene CAS No. 10405-84-2

cis-4-Nonene

Cat. No.: B084754
CAS No.: 10405-84-2
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-CLFYSBASSA-N
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Description

cis-4-Nonene is an organic compound with the molecular formula C₉H₁₈. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms involved in the double bond are on the same side, giving the molecule a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-4-Nonene can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the addition of borane (BH₃) to an alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) to form the desired alkene.

    Partial Hydrogenation: Starting from a more unsaturated hydrocarbon, such as a nonyne, partial hydrogenation can be used to selectively reduce the triple bond to a double bond, forming this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer-chain alkenes, including nonenes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to favor the formation of the desired isomer .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to form nonane.

    Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) are added to the double bond, can produce dihalogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often at room temperature.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

Scientific Research Applications

cis-4-Nonene has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of olefin metathesis, a reaction that involves the redistribution of alkene fragments.

    Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of cis-4-Nonene in chemical reactions often involves the interaction of the double bond with various reagents. For example, in olefin metathesis, the double bond undergoes a series of bond-breaking and bond-forming steps facilitated by a metal catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

cis-4-Nonene can be compared with other nonene isomers, such as:

    trans-4-Nonene: The “trans” configuration has hydrogen atoms on opposite sides of the double bond, resulting in different physical and chemical properties.

    1-Nonene: The double bond is located at the first carbon, leading to different reactivity and applications.

    2-Nonene: The double bond is located at the second carbon, also resulting in distinct properties.

Uniqueness: this compound’s unique “cis” configuration imparts specific geometric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical reactions and applications where the spatial arrangement of atoms is crucial .

Properties

IUPAC Name

(Z)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874000
Record name (4Z)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10405-84-2
Record name 4-Nonene, (4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4Z)-non-4-ene
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Record name 4-NONENE, (4Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is cis-4-Nonene frequently used to test the activity of new olefin metathesis catalysts?

A1: this compound serves as an excellent benchmark substrate for assessing the activity of olefin metathesis catalysts due to its ability to undergo self-metathesis. [, , , ] This reaction produces measurable quantities of ethylene and other olefins, allowing researchers to easily quantify the catalyst's turnover frequency (TOF) – a direct indicator of its efficiency. [] Essentially, by observing how effectively a catalyst facilitates the self-metathesis of this compound, researchers can gain valuable insights into its overall catalytic prowess.

Q2: How does the structure of the catalyst influence its activity towards this compound metathesis?

A2: Research indicates that both steric and electronic properties of the ligands surrounding the Tungsten (W) metal center in these catalysts significantly impact their activity towards this compound metathesis. [, ] For instance, studies using well-defined silica-supported W catalysts revealed that weaker σ-donor OR ligands, like those with increasing fluorine substitution, lead to higher activity in this compound self-metathesis. [] Furthermore, a quantitative structure-activity relationship study demonstrated that a combination of electron-donating imido ligands and electron-withdrawing X ligands on the W center results in the most active catalysts for this reaction. []

Q3: Beyond measuring catalyst activity, how else is this compound used in olefin metathesis research?

A3: this compound plays a crucial role in elucidating the reaction mechanism of olefin metathesis. By analyzing the ratio of different metallacyclobutane intermediates formed during the metathesis of ethylene with Tungsten-based catalysts, researchers can gain valuable insights into the impact of ligand modifications on the catalytic cycle. [] These findings contribute to a deeper understanding of the factors influencing catalyst selectivity and efficiency.

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